2-(Cinnamoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-(Cinnamoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 302950-07-8
VCID: VC0440924
InChI: InChI=1S/C19H20N2O2S/c1-12-7-9-14-15(11-12)24-19(17(14)18(20)23)21-16(22)10-8-13-5-3-2-4-6-13/h2-6,8,10,12H,7,9,11H2,1H3,(H2,20,23)(H,21,22)/b10-8+
SMILES: CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.4g/mol

2-(Cinnamoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

CAS No.: 302950-07-8

Main Products

VCID: VC0440924

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.4g/mol

2-(Cinnamoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - 302950-07-8

CAS No. 302950-07-8
Product Name 2-(Cinnamoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular Formula C19H20N2O2S
Molecular Weight 340.4g/mol
IUPAC Name 6-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C19H20N2O2S/c1-12-7-9-14-15(11-12)24-19(17(14)18(20)23)21-16(22)10-8-13-5-3-2-4-6-13/h2-6,8,10,12H,7,9,11H2,1H3,(H2,20,23)(H,21,22)/b10-8+
Standard InChIKey ASWPAWOLEVHEGA-CSKARUKUSA-N
Isomeric SMILES CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3
SMILES CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Canonical SMILES CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
PubChem Compound 5348354
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator